REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH2:13]([CH:15]([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)[C:16]([OH:18])=[O:17])[CH3:14].CI>CN(C=O)C.C1COCC1>[CH2:13]([C:15]([C:19]1[CH:20]=[CH:21][N:22]=[CH:23][CH:24]=1)([CH3:1])[C:16]([OH:18])=[O:17])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for 0.5 h at that −78° C. the reaction temperature
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture cooled to −78° C. again
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at that temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between water-CH2Cl2
|
Type
|
WASH
|
Details
|
The aqueous phase was washed twice with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel eluting with 80% EtOAc hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)(C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |